molecular formula C11H13ClN2O B13189263 {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride

Cat. No.: B13189263
M. Wt: 224.68 g/mol
InChI Key: UWAGUMZAXPELBT-UHFFFAOYSA-N
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Description

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride is a chemical compound that features an imidazole ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride typically involves the reaction of 4-(chloromethyl)phenylmethanol with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethanol group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-imidazole: A compound with a similar imidazole ring structure but lacking the phenylmethanol group.

    2-Phenyl-1H-imidazole-4-carbohydrazide: Another imidazole derivative with different functional groups.

Uniqueness

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride is unique due to the presence of both the imidazole ring and the phenylmethanol group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

[2-(1H-imidazol-5-ylmethyl)phenyl]methanol;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11;/h1-4,6,8,14H,5,7H2,(H,12,13);1H

InChI Key

UWAGUMZAXPELBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CN2)CO.Cl

Origin of Product

United States

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